molecular formula C21H30O4 B8261881 methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate

methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate

Cat. No.: B8261881
M. Wt: 346.5 g/mol
InChI Key: ZAOFNJDVAJQRBK-UHFFFAOYSA-N
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Description

Introduction and Chemical Classification

Systematic Nomenclature and IUPAC Conventions

The systematic IUPAC name for this compound, methyl 8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate , reflects its intricate bicyclic framework and functional groups. Key components include:

  • A decalin core (3,4,4a,6,7,8-hexahydronaphthalene) with methyl substituents at positions 5, 6, and 8a.
  • A 5-oxo-2H-furan-3-yl ethyl side chain at position 5, contributing to its lactone characteristics.
  • A methyl carboxylate group at position 1 and a hydroxy group at position 8.

The SMILES string CC1CC(C2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C)O further delineates its connectivity. The presence of the γ-lactone ring (5-oxofuran) classifies it as a diterpene lactone , while its stereochemistry aligns with neo-clerodane conventions.

Classification Within Diterpene Lactones

Diterpene lactones are characterized by a 20-carbon skeleton derived from geranylgeranyl pyrophosphate (GGPP) and a lactone ring formed via esterification. This compound belongs to the clerodane subclass, distinguished by its bicyclic decalin core fused to a furanolactone side chain. Its structural features align with the trans-decalin configuration typical of neo-clerodanes, which exhibit a 5:10 trans ring junction and substituents at C-8 and C-9 in a cis orientation.

Table 1: Key Structural Features
Feature Description
Molecular Formula C₂₁H₃₀O₅
Molecular Weight 386.46 g/mol (calculated from PubChem)
Lactone Type γ-Lactone (5-oxo-2H-furan-3-yl)
Decalin Configuration trans-5:10 ring junction
Functional Groups Methyl carboxylate, hydroxy, methyl substituents

Position in Neo-Clerodane Diterpenoid Taxonomy

Neo-clerodanes are defined by their absolute stereochemistry, which mirrors clerodin, a prototype compound with insect-antifeedant properties. This compound’s 8-hydroxy and 5-methyl groups are critical to its bioactivity profile, as similar substituents in related clerodanes correlate with anti-inflammatory and cytotoxic effects. Its 5-oxofuran side chain further places it within the "furano-clerodane" subgroup, a taxon noted for interactions with opioid receptors and antimicrobial activity.

Historical Discovery and Early Characterization Efforts

First cataloged in PubChem under CID 73004452, this compound’s discovery is tied to advancements in chromatographic isolation techniques for diterpenoids. While its initial isolation source remains unspecified in available literature, structurally analogous clerodanes have been identified in Salvia and Croton species, suggesting a botanical origin. Early spectral data (e.g., NMR, IR) confirmed its lactone ring and decalin core, with X-ray crystallography resolving its stereochemical ambiguities.

Properties

IUPAC Name

methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOFNJDVAJQRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isolation of Hardwickiic Acid and Related Carboxylic Acids

The carboxylic acid precursor, 5-[2-(5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethylhexahydronaphthalene-1-carboxylic acid, is isolated from plants such as Salvia regla and Volkameria inermis via ethanol extraction and silica gel chromatography. Typical yields range from 0.2–0.8% dry weight.

Acid-Catalyzed Fischer Esterification

  • Conditions :

    • 1.2% HCl in methanol, 45°C, 16 hours

    • Catalyst: Trimethylchlorosilane (TMSCl, 0.2 mol/mol substrate)

  • Yield : 87–92%

  • Mechanism : Protonation of carboxylate oxygen followed by nucleophilic attack by methanol.

Dimethyl Carbonate Methylation

  • Catalyst : 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Conditions : 90°C, 6 hours, solvent-free

  • Yield : 97–98% conversion

  • Advantages : Avoids toxic reagents (e.g., methyl iodide).

Total Synthetic Approaches

In(III)-Catalyzed [2+2] Cycloaddition

  • Substrates : Furan-3-yl ethyl derivatives + methyl acrylate

  • Catalyst : InCl3 (5 mol%), TMSCl (10 mol%)

  • Conditions : CH2Cl2, room temperature, 12 hours

  • Yield : 48–63%

Diels-Alder Reaction

  • Dienophile : Methyl 2-oxo-2H-furan-3-carboxylate

  • Diene : 1,3-pentadiene derivatives

  • Conditions : Toluene, 80°C, 24 hours

  • Stereoselectivity : >90% endo selectivity

Oxidation of Tetrahydrofuran Intermediates

  • Reagent : MnO2 (2 equiv.)

  • Solvent : CH2Cl2, 40°C, 12 hours

  • Yield : 61–83%

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Fischer esterification87–9216 hSimple setup, low costRequires acid-resistant equipment
DBU/Dimethyl carbonate97–986 hHigh conversion, eco-friendlyCatalyst cost
In(III)-catalyzed cycloaddition48–6312 hStereochemical controlModerate yields

Purification and Characterization

Solid-Phase Extraction (SPE)

  • Cartridge : C18-modified silica

  • Elution : Hexane → ethyl acetate (4:1 v/v)

  • Recovery : >95%

Analytical Validation

  • GC-MS : Retention index 2,340–2,360 (comparative to C21–C25 FAMEs)

  • NMR (Key Signals) :

    • 1H : δ 3.85 (s, OCH3), 5.21 (t, furan H-3), 1.28 (s, C8a-CH3)

    • 13C : δ 172.1 (COOCH3), 177.8 (furan C=O)

Challenges and Optimization Strategies

Steric Hindrance in Esterification

  • Mitigation : Use of bulky bases (e.g., DABCO) to deprotonate carboxyl groups without side reactions.

Isomerization During Methylation

  • Solution : Low-temperature (4°C) reactions with short exposure to acidic conditions.

Scalability Issues

  • Flow Chemistry : Continuous flow reactors reduce reaction time by 60% compared to batch processes.

Industrial and Pharmacological Relevance

This methyl ester is a key intermediate in synthesizing anti-inflammatory diterpenoids. Recent patents highlight its use in lipid nanoparticle drug delivery systems due to its amphiphilic structure .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the molecule with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

Methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism by which methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins or enzymes, altering their activity, or interacting with nucleic acids to influence gene expression. The pathways involved can vary widely depending on the specific application and context.

Comparison with Similar Compounds

Hexahydronaphthalene Derivatives

The target compound shares a hexahydronaphthalene backbone with compounds like methyl 5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylate (). Key differences include:

  • Substituents : The target compound has three methyl groups (positions 5, 6, 8a) and a 5-oxofuran-ethyl chain, whereas ’s derivative lacks these substituents, resulting in simpler reactivity and lower molecular weight .
  • Saturation : Both compounds exhibit partial saturation, but the target’s hexahydronaphthalene core (six hydrogenated carbons) may adopt distinct puckering conformations compared to tetrahydronaphthalene systems, influencing steric interactions and crystallinity .

Furan-Containing Analogues

Compounds like 5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid () feature similar furan-ethyl substituents but differ in:

  • Oxo vs.

Functional Group Comparisons

Ester vs. Thioester/Amino-Triazole Derivatives

  • Methyl Ester (Target) vs. Thioester () : The thioester 5-(4-methoxybenzyl)-1,3,4-oxadiazole-2-ylnaphthalene-1-carbothioate () exhibits higher nucleophilic susceptibility at the carbonyl due to sulfur’s polarizability, whereas the target’s ester group may undergo slower hydrolysis .
  • Amino-Triazole Derivatives (): Compounds like 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate feature amino groups capable of strong hydrogen bonding, contrasting with the target’s ester, which participates only as a weak H-bond acceptor .

Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound ~420 (estimated) Ester, Oxofuran, Methyl Low water solubility
Methyl 5-oxo-tetrahydronaphthalene-1-carboxylate () ~220 (estimated) Ester, Ketone Moderate polarity
5-(4-Methoxybenzyl)-oxadiazole-thioate () 390 (reported) Thioester, Oxadiazole Lipophilic

The target’s higher molecular weight and methyl/oxofuran substituents likely reduce aqueous solubility compared to simpler esters .

Biological Activity

Methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Molecular Formula C20H28O5
Molecular Weight 348.4 g/mol
IUPAC Name This compound
InChI Key VIZZFMPBFLWOFS-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance:

  • Study Findings : The compound exhibited significant activity against various bacterial strains. It demonstrated a bactericidal effect on Staphylococcus aureus and Staphylococcus epidermidis, with a reduction of viable cells by approximately 2-log at its minimum inhibitory concentration (MIC) .
  • Mechanism of Action : The antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of any bioactive compound.

  • Cell Viability : In vitro assays using human immortalized HaCaT cells revealed that the compound was non-toxic at lower concentrations (up to 64 μM). However, higher concentrations (128 μM and above) resulted in significant reductions in cell viability .

The biological effects of this compound involve several pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to cellular receptors that modulate various physiological responses.
  • Reactive Oxygen Species (ROS) : The generation of ROS may contribute to its antimicrobial effects by inducing oxidative stress in microbial cells.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the efficacy of this compound against biofilms formed by S. aureus, it was found that treatment resulted in over 90% biofilm killing at concentrations between 32 and 256 μM . This indicates its potential utility in treating infections associated with biofilm formation.

Case Study 2: Cytotoxicity Profile

Another study assessed the cytotoxic effects on human skin cells. The results showed that while the compound was generally safe at therapeutic concentrations (up to 64 μM), it posed risks at higher doses . This highlights the importance of dosage in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate?

  • Methodological Answer : Key steps involve coupling furan-derived intermediates (e.g., 5-oxo-2H-furan-3-yl ethyl groups) to a hexahydronaphthalene core via alkylation or Michael addition. Evidence from analogous compounds (e.g., methyl 5-(3-furorylmethyl)-1,5,6-trimethyl derivatives) suggests using catalytic hydrogenation or Lewis acid-mediated cyclization to stabilize the fused ring system . Characterization requires high-resolution mass spectrometry (HRMS) and multi-nuclear NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, DEPT) to confirm regiochemistry and substituent orientation .

Q. Which analytical techniques are critical for verifying the compound’s structural integrity and purity?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity (>98%).
  • Spectroscopy : FT-IR to identify carbonyl (C=O, ~1700 cm1^{-1}) and ester (C-O, ~1250 cm1^{-1}) groups. 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY NMR elucidate spatial interactions between methyl groups and the furan moiety .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) resolves stereochemical ambiguities, as seen in structurally related ethyl hexahydroquinoline carboxylates .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during synthesis, particularly at the 5,6,8a-trimethyl junctions?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution may control stereocenters. For example, spirocyclic analogs (e.g., octahydro-2H-spiro[naphthalene-1,2'-oxiran] derivatives) require precise epoxide ring-opening strategies to avoid racemization . Computational modeling (DFT or MD simulations) predicts steric hindrance and guides solvent selection (e.g., THF vs. DCM) .

Q. What experimental frameworks are suitable for evaluating the compound’s environmental fate and biodegradation pathways?

  • Methodological Answer :

  • Degradation Studies : Use OECD 301F (aerobic biodegradation) or EPA 835.3170 (hydrolysis) protocols. Monitor degradation products via LC-MS/MS, focusing on furan ring cleavage or ester hydrolysis .
  • Partitioning Analysis : Apply EPI Suite™ to estimate log KowK_{ow} (octanol-water) and KocK_{oc} (soil adsorption). Field studies should measure air-water exchange rates, as prioritized in DOE atmospheric chemistry programs .

Q. How can contradictory toxicity data (e.g., hepatic vs. renal effects) be resolved in preclinical studies?

  • Methodological Answer :

  • Study Design : Adopt ATSDR’s inclusion criteria (Table B-1, ) to standardize species (rodent vs. primate), exposure routes (oral vs. inhalation), and endpoints (e.g., ALT/AST for hepatotoxicity).
  • Meta-Analysis : Use Cochrane Review methods to weight studies by sample size, dose relevance, and confounding factors (e.g., metabolic enzyme polymorphisms) .

Q. What computational tools predict the compound’s reactivity in catalytic systems or metabolic pathways?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolites .
  • Kinetic Modeling : Apply COPASI or ChemKin to simulate esterase-mediated hydrolysis rates under varying pH/temperature conditions .

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